![molecular formula C21H26ClN3O B2602041 N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide CAS No. 1049371-62-1](/img/structure/B2602041.png)
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide
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Overview
Description
“N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide” is a chemical compound with the empirical formula C20H24ClN3O2 . It is a potent and selective D4 dopamine receptor ligand .
Synthesis Analysis
The compound can be synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .Molecular Structure Analysis
The molecular weight of the compound is 373.88 . The SMILES string representation of the molecule is COc1cccc(c1)C(=O)NCCN2CCN(CC2)c3ccc(Cl)cc3 .Chemical Reactions Analysis
The synthesis of this compound involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
The compound is a solid at room temperature. It is soluble in DMSO at 22 mg/mL but insoluble in water .Scientific Research Applications
Antibacterial and Antifungal Properties
Research indicates the synthesis of derivatives involving N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide that display moderate activity against Gram-positive, Gram-negative bacteria, and fungi. For instance, compounds synthesized incorporating this backbone have been evaluated for their microbial inhibition capabilities, showcasing their potential in developing new antibacterial and antifungal agents (J.V.Guna, V.N.Patolia, A.U.Patel, D.M.Purohit, 2009). Additionally, novel triazole derivatives with antimicrobial activities have been synthesized, highlighting the versatility of this chemical structure in contributing to the development of antimicrobial therapeutics (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007).
Anticancer Activities
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide serves as a precursor in the synthesis of compounds with potential anticancer activities. Studies have explored its derivatives for their efficacy against various cancer cell lines, including breast cancer cells, demonstrating promising antiproliferative effects comparable to established anticancer drugs like cisplatin (L. Yurttaş, Ş. Demirayak, S. Ilgın, Ö. Atlı, 2014). This research underscores the potential of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide derivatives in contributing to cancer therapy.
Receptor Affinity and Neuropharmacological Potential
The structural modification of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide has led to the identification of compounds with moderate affinity for dopamine D(3) receptors, suggesting its utility in designing neuropharmacological agents. Such derivatives exhibit selective ligand binding, which is critical for developing targeted therapies for neurological disorders (M. Leopoldo, F. Berardi, N. Colabufo, Paola De Giorgio, E. Lacivita, R. Perrone, V. Tortorella, 2002).
Mechanism of Action
Target of Action
The primary target of the compound N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide is the D4 dopamine receptor . Dopamine receptors are critical for many physiological functions, including motor control, cognition, and reward, and they are the target of several drugs used to treat neurological and psychiatric disorders .
Mode of Action
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide acts as a potent and selective ligand for the D4 dopamine receptor . This means that it binds to this receptor with high affinity, triggering a series of events that lead to the receptor’s activation or inhibition .
Biochemical Pathways
Upon binding to the D4 dopamine receptor, N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide can influence several biochemical pathways. These pathways are primarily related to the function of dopamine, a neurotransmitter that plays a crucial role in reward, motivation, memory, and other important functions .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-phenylpropanamide’s action are largely dependent on its interaction with the D4 dopamine receptor. By acting on this receptor, the compound can influence the activity of dopamine-dependent neurons and thereby affect various physiological functions .
properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O/c22-19-7-9-20(10-8-19)25-16-14-24(15-17-25)13-12-23-21(26)11-6-18-4-2-1-3-5-18/h1-5,7-10H,6,11-17H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTGNJYGJTXECQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)CCC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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